What are the properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester?
What are the properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester?
An In-depth Technical Guide to N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Introduction
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a specialized amino acid derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen atom of glycine ethyl ester, makes it a valuable intermediate, particularly in the fields of peptide synthesis and drug development. The Dmb group provides stability under various reaction conditions while allowing for specific, controlled deprotection, and the ethyl ester moiety offers a versatile handle for further chemical modifications.[1][2]
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-(2,4-Dimethoxybenzyl)glycine ethyl ester, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The fundamental properties of N-(2,4-Dimethoxybenzyl)glycine ethyl ester are summarized below. It is important to note that while some physical characteristics like melting and boiling points are not consistently reported in publicly available safety data sheets, its core chemical identity is well-established.[3]
| Property | Value | Source |
| CAS Number | 95218-34-1 | [4] |
| Molecular Formula | C₁₃H₁₉NO₄ | [4] |
| Molecular Weight | 253.29 g/mol | [4] |
| IUPAC Name | ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | [3] |
| Synonyms | N-2,4-dimethoxybenzyl glycine ethyl ester | [3] |
| Physical State | White solid (as reported in synthesis) | [5] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
Synthesis and Purification
The synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester is most effectively achieved through reductive amination. This process involves the reaction of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride, where a mild reducing agent facilitates the formation of the secondary amine.
Experimental Protocol: Reductive Amination
This protocol is adapted from a procedure described in the supporting information for a study published by The Royal Society of Chemistry.[5]
Causality and Mechanistic Insights: The reaction proceeds via the initial formation of an imine intermediate between the aldehyde group of 2,4-dimethoxybenzaldehyde and the primary amine of glycine ethyl ester. Sodium triacetoxyborohydride (NaB(OAc)₃H) is the reducing agent of choice because it is mild enough to not reduce the starting aldehyde but is highly effective at selectively reducing the intermediate iminium ion to the desired secondary amine. Triethylamine (NEt₃) acts as a base to neutralize the hydrochloride salt of the glycine ethyl ester, liberating the free amine to participate in the reaction.
Step-by-Step Methodology:
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Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (3.0 g, 18.0 mmol) in 100 ml of dichloroethane in a suitable reaction vessel.
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Base Addition: Add triethylamine (NEt₃) (7.5 ml, 54.0 mmol) to the solution, followed by the addition of glycine ethyl ester hydrochloride (3.77 g, 27.0 mmol).[5]
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Reductive Amination: While stirring the mixture vigorously, add sodium triacetoxyborohydride (NaB(OAc)₃H) (7.66 g, 36.2 mmol) in portions.
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Reaction Monitoring: Allow the reaction to proceed for approximately 17 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding 100 ml of a saturated sodium bicarbonate (NaHCO₃) solution.
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Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 40 ml).
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Purification: Combine the organic layers and concentrate them under vacuum. Purify the resulting residue using silica column chromatography with a 4:1 mixture of ethyl acetate/dichloromethane as the eluent.
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Final Product: The purified product is obtained as a white solid (quantitative yield of 4.57 g was reported).[5]
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing the title compound.
Applications in Research and Drug Development
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is not typically used for its intrinsic biological activity but rather as a versatile intermediate in the synthesis of more complex molecules.[1][2]
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Peptide Synthesis: Its primary application is in peptide chemistry. The Dmb group serves as an acid-labile N-protecting group for the glycine residue. This allows for its incorporation into a growing peptide chain, with subsequent selective removal of the Dmb group under specific acidic conditions to expose the amine for further coupling reactions. This strategy is valuable in both solid-phase and solution-phase peptide synthesis.[2]
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Pharmaceutical Intermediate: The compound is a key starting material for creating larger, more complex molecules with potential therapeutic applications. Glycine derivatives are common scaffolds in medicinal chemistry, and the protected form allows for precise chemical manipulation at other parts of a target molecule without unintended reactions at the glycine nitrogen.[1][6]
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Development of Novel Therapeutics: By providing a stable yet removable protecting group, it facilitates the synthesis of novel peptide-based drugs, peptidomimetics, and other bioactive compounds where a glycine moiety is a structural requirement.[2][7]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of N-(2,4-Dimethoxybenzyl)glycine ethyl ester and ensure laboratory safety.
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Handling: Use in a well-ventilated area to avoid inhalation of dust or vapors. Standard personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves, should be worn.[3]
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Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.[3]
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First Aid:
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Inhalation: Move the individual to fresh air.
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
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Eye Contact: Rinse eyes with pure water for at least 15 minutes.
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Ingestion: Rinse the mouth with water. Seek medical attention if symptoms develop.[3]
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Conclusion
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a foundational reagent for advanced organic synthesis, particularly within the pharmaceutical and biochemical research sectors. Its well-defined synthesis via reductive amination and its role as a protected amino acid building block underscore its importance. While comprehensive data on all its physical properties are not universally published, its chemical utility is clearly established in scientific literature. For researchers engaged in peptide synthesis or the development of complex molecular architectures, this compound offers a reliable and versatile tool for achieving their synthetic goals.
References
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PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium-dependent lipopeptide antibiotic daptomycin. Available at: [Link]
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PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Available at: [Link]


